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molecular formula C9H8BrNO3 B1333552 5-Acetamido-2-bromobenzoic acid CAS No. 22921-67-1

5-Acetamido-2-bromobenzoic acid

Cat. No. B1333552
M. Wt: 258.07 g/mol
InChI Key: JUWQEPVNDAKOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247429B2

Procedure details

5-(Acetylamino)-2-bromobenzoic acid (5.00 g, 19.4 mmol) was gradually added to fuming nitric acid (10 mL) at 0° C., and the mixture was stirred at room temperature for 4 hr. Water was added to the reaction solution, and the precipitated crystals were collected by filtration to give the title compound (2.19 g, yield 37%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([Br:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:3])[CH3:2].[N+:15]([O-])([OH:17])=[O:16]>O>[C:1]([NH:4][C:5]1[C:13]([N+:15]([O-:17])=[O:16])=[C:9]([C:8]([Br:14])=[CH:7][CH:6]=1)[C:10]([OH:12])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC(=C(C(=O)O)C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C(=CC1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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